AnhydrovinblastineN'b-oxideSulfateSalt
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Overview
Description
Preparation Methods
The preparation of AnhydrovinblastineN’b-oxideSulfateSalt involves several synthetic routes and reaction conditions. One common method includes the reaction of vinblastine with an oxidizing agent to form the N’b-oxide derivative, followed by the addition of sulfuric acid to produce the sulfate salt. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability and purity of the final product .
Industrial production methods for AnhydrovinblastineN’b-oxideSulfateSalt are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the process would require optimization of reaction parameters to ensure consistent yield and quality.
Chemical Reactions Analysis
AnhydrovinblastineN’b-oxideSulfateSalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can revert the N’b-oxide group back to its original state.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AnhydrovinblastineN’b-oxideSulfateSalt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of similar alkaloids and their derivatives.
Biology: The compound is utilized in proteomics research to investigate protein interactions and functions.
Mechanism of Action
The mechanism of action of AnhydrovinblastineN’b-oxideSulfateSalt involves its interaction with microtubular proteins, leading to the inhibition of mitosis at metaphase. This interaction causes the crystallization of microtubules, resulting in mitotic arrest or cell death. The compound targets specific molecular pathways involved in cell division, making it effective in cancer treatment .
Comparison with Similar Compounds
AnhydrovinblastineN’b-oxideSulfateSalt can be compared with other similar compounds such as vinblastine, vincristine, and vinorelbine. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:
Vinblastine: Used in the treatment of various cancers, including Hodgkin’s lymphoma and testicular cancer.
Vincristine: Primarily used in the treatment of leukemia and lymphoma.
Vinorelbine: Used in the treatment of non-small cell lung cancer and breast cancer.
The uniqueness of AnhydrovinblastineN’b-oxideSulfateSalt lies in its specific N’b-oxide and sulfate modifications, which may enhance its cytotoxic properties and provide distinct advantages in certain therapeutic applications .
Properties
Molecular Formula |
C46H58N4O13S |
---|---|
Molecular Weight |
907.0 g/mol |
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4) |
InChI Key |
YBRHCUUCEAQGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Origin of Product |
United States |
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